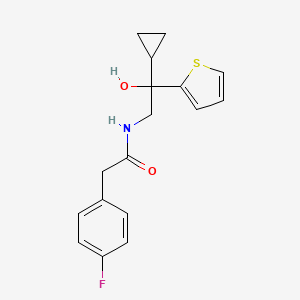

![molecular formula C17H19ClN4O4S B2552986 6-Ethyl-2-(4-nitrobenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride CAS No. 1215524-92-7](/img/structure/B2552986.png)

6-Ethyl-2-(4-nitrobenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

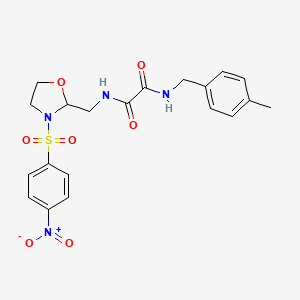

The compound is a derivative of the tetrahydrothieno[2,3-c]pyridine-3-carboxamide family, which has been the subject of research due to its potential pharmacological properties. Specifically, this compound is a part of a series designed to inhibit Mycobacterium tuberculosis pantothenate synthetase, an enzyme critical for the survival of the tuberculosis-causing bacterium . The compound's structure includes a tetrahydrothieno[2,3-c]pyridine core, which is a bicyclic system containing both sulfur and nitrogen heteroatoms, and it is substituted with an ethyl group and a 4-nitrobenzamido moiety.

Synthesis Analysis

The synthesis of related tetrahydrothieno[2,3-c]pyridine-3-carboxamide derivatives typically involves a multi-step process starting from piperidin-4-one . The process includes the introduction of various substituents at the 2 and 6 positions of the tetrahydrothieno[2,3-c]pyridine scaffold. The specific details of the synthesis of the compound are not provided, but it is likely to follow a similar synthetic route with appropriate modifications to introduce the ethyl and 4-nitrobenzamido groups.

Molecular Structure Analysis

While the exact molecular structure analysis of the compound is not detailed, related compounds have been characterized using various spectroscopic techniques such as IR, MS, 1H, and 13C NMR . These methods provide information about the functional groups present and the overall molecular framework. Additionally, X-ray crystallography has been used to determine the crystal and molecular structure of similar compounds, revealing details such as intramolecular hydrogen bonding and the spatial arrangement of substituents .

Chemical Reactions Analysis

The chemical reactivity of the compound would be influenced by its functional groups and molecular structure. Although specific reactions involving the compound are not described, the presence of the amide and nitro groups suggests potential for further chemical modifications. The core structure may also participate in reactions typical of heterocyclic compounds, such as electrophilic substitution or nucleophilic addition.

Physical and Chemical Properties Analysis

The physical and chemical properties of the compound would be expected to include moderate solubility in polar solvents due to the presence of the amide group, and the compound's stability could be influenced by the nitro group, which is electron-withdrawing. The compound's antibacterial activity against Mycobacterium tuberculosis suggests it has the necessary properties to penetrate bacterial cell walls and reach its target enzyme . The related compounds' ability to inhibit bacterial growth further supports the potential efficacy of the compound .

科学的研究の応用

Phenylethanoid Glycosides and Iridoids Purification

Phenylethanoid glycosides (PhGs) and iridoids are significant due to their biological activities. Countercurrent separation (CCS) technologies like countercurrent chromatography and centrifugal partition chromatography have been successfully used for the purification of these hydrophilic metabolites. Given the structural complexity and solubility profiles of organic compounds like the one , CCS technologies could be relevant for its isolation and purification from complex mixtures, potentially enhancing research into its applications (Luca et al., 2019).

Analytical Methods in Antioxidant Activity Determination

Understanding the antioxidant activity of chemical compounds is crucial in fields ranging from food engineering to medicine. Various assays such as ORAC, HORAC, TRAP, TOSC, CUPRAC, FRAP, and DPPH are utilized for determining the antioxidant capacity. These methods, which include both hydrogen atom transfer and electron transfer-based assays, could be applied to study the antioxidant potential of the compound , providing insights into its pharmacological or nutritional applications (Munteanu & Apetrei, 2021).

Hybrid Catalysts in Synthesis

The development of synthetic pathways for medically relevant scaffolds often involves hybrid catalysts, including organocatalysts, metal catalysts, and green solvents. This approach is critical for the synthesis of complex organic compounds, potentially including the synthesis or modification of 6-Ethyl-2-(4-nitrobenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride. Such methodologies offer a platform for exploring novel central nervous system (CNS) acting drugs, showcasing the compound's potential in drug synthesis and medicinal chemistry (Parmar et al., 2023).

将来の方向性

特性

IUPAC Name |

6-ethyl-2-[(4-nitrobenzoyl)amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxamide;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18N4O4S.ClH/c1-2-20-8-7-12-13(9-20)26-17(14(12)15(18)22)19-16(23)10-3-5-11(6-4-10)21(24)25;/h3-6H,2,7-9H2,1H3,(H2,18,22)(H,19,23);1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KRORVAOUGBHQJU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CCC2=C(C1)SC(=C2C(=O)N)NC(=O)C3=CC=C(C=C3)[N+](=O)[O-].Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19ClN4O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

410.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Ethyl-2-(4-nitrobenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-Cyclopropyl-2-[1-(3-methylbenzoyl)piperidin-4-yl]pyridazin-3-one](/img/structure/B2552903.png)

![N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-4-(ethylthio)benzamide](/img/structure/B2552915.png)

![2-{[3-(Ethoxycarbonyl)-2-methyl-1-benzofuran-5-yl]oxy}propanoic acid](/img/structure/B2552917.png)

![N-(2-(dimethylamino)ethyl)-N-(4-fluorobenzo[d]thiazol-2-yl)-5-methylisoxazole-3-carboxamide hydrochloride](/img/structure/B2552919.png)

![N-(2-(furan-2-yl)-2-(furan-3-yl)-2-hydroxyethyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2552920.png)

![N-[[5-[2-(4-methoxyanilino)-2-oxoethyl]sulfanyl-4-(2-methoxyphenyl)-1,2,4-triazol-3-yl]methyl]thiophene-2-carboxamide](/img/structure/B2552921.png)

![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N'-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-pyrrolidin-1-ylethyl]ethanediamide](/img/structure/B2552923.png)

![4-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]-1-(4-methylphenyl)pyrrolidin-2-one](/img/structure/B2552925.png)

![(E)-N-(6-methoxybenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-3-(3-nitrophenyl)acrylamide hydrochloride](/img/structure/B2552926.png)